N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide
Description
Properties
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-11-8-12(2)24-19(23-11)26-18(25-13(3)27)21-7-6-14-10-22-17-5-4-15(20)9-16(14)17/h4-5,8-10,22H,6-7H2,1-3H3,(H2,21,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWVWIVTMXOOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-aminopyrimidine with 5-fluoro-1H-indole-3-carbaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole moiety, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it could inhibit acetolactate synthase, affecting amino acid synthesis in microorganisms .
Comparison with Similar Compounds
Methoxy vs. Fluoro Substitution
- Target Compound : Contains a 5-fluoroindole group, which enhances electronegativity and may influence binding affinity or metabolic stability .
- Analog (): N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methylene]-3-phenylpropanamide replaces the fluoro group with a methoxy substituent. Methoxy groups can improve lipophilicity but may reduce electronic effects compared to fluorine .
Chloro and Methyl Substitutions
- Analog (, ID 907972-54-7) : Features a 5-chloroindole group. Chlorine’s larger atomic radius and stronger electron-withdrawing nature could alter steric interactions and solubility compared to fluorine .
- Analog (, Entry 48): (E)-2-(5-Methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide introduces a methyl group, which may enhance hydrophobic interactions but reduce polarity .
Pyrimidine and Acetamide Modifications
Sulfanyl vs. Amino Linkers
- Target Compound: Uses an amino-methylidene linker between the pyrimidine and acetamide groups.
- Analog (): 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide replaces the amino-methylidene group with a sulfanyl bridge. Sulfur-containing linkers may improve oxidative stability but reduce hydrogen-bonding capacity .
Triazole and Oxazolidinone Derivatives
- Analog (): Incorporates a triazole ring (2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide). Triazoles enhance π-stacking interactions but increase molecular rigidity .
- Analog (): Features an oxazolidinone core, which is associated with antibacterial activity (e.g., linezolid). This highlights how core heterocycle changes can redirect biological targets .
Tabulated Comparison of Key Compounds
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis requires precise control of reaction parameters:
- Solvent selection : Ethanol or chloroform-acetone mixtures are optimal for reflux conditions to enhance solubility and reaction efficiency .
- Temperature : Refluxing (~78°C for ethanol) ensures proper activation energy for nucleophilic substitution or condensation reactions involving the pyrimidine and indole moieties .
- Purification : Column chromatography or recrystallization from mixed solvents (e.g., chloroform/acetone) is critical to isolate the product from byproducts like unreacted 2-thio-4,6-dimethylpyrimidine .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity using -NMR (e.g., pyrimidine proton signals at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Analyze - and -NMR to verify the presence of the 4,6-dimethylpyrimidine (e.g., methyl groups at δ 2.4–2.6 ppm) and 5-fluoroindole (aromatic protons at δ 7.3–7.8 ppm) moieties .
- X-ray crystallography : Resolve the (E)-configuration of the methylidene group and hydrogen-bonding patterns in the crystal lattice (e.g., N–H···O interactions between acetamide and pyrimidine) .
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm) and N–H bends (~3300 cm) .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected splitting in -NMR or missing MS fragments) may arise from tautomerism or impurities. Strategies include:
- Variable-temperature NMR : Probe dynamic processes like keto-enol tautomerism in the acetamide group by acquiring spectra at 25°C and 60°C .
- Isotopic labeling : Introduce - or -labels to trace ambiguous signals in complex regions (e.g., overlapping pyrimidine and indole protons) .
- Computational modeling : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values to validate assignments .
Advanced: What strategies optimize reaction yields while minimizing byproducts?
Methodological Answer:
Optimization frameworks include:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, and stoichiometry). For example, a 2 factorial design revealed that excess 2-(5-fluoro-1H-indol-3-yl)ethylamine (1.2 eq) in ethanol at 75°C maximizes yield (85%) by reducing dimerization .
- Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions like oxidation of the indole ring .
- Byproduct analysis : LC-MS monitoring identifies intermediates (e.g., Schiff base adducts) to adjust reaction quenching times .
Advanced: How does the compound’s structure influence its biological target interactions?
Methodological Answer:
The hybrid pyrimidine-indole-acetamide scaffold enables multi-target engagement:
- Pyrimidine ring : Acts as a hydrogen-bond acceptor for kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- 5-Fluoroindole : Enhances lipophilicity (clogP ~2.8) and π-π stacking with aromatic residues in enzymes like COX-2 .
- Acetamide linker : Facilitates conformational flexibility for optimal binding to allosteric sites.
Validation methods : - Molecular docking : Simulate binding poses with PyMOL or AutoDock (e.g., indole moiety interacting with Ser536 in NF-κB) .
- SPR assays : Measure binding kinetics (e.g., ~120 nM for tubulin) .
Advanced: How do researchers address discrepancies in biological activity across structural analogs?
Methodological Answer:
Discrepancies (e.g., lower IC in fluorinated vs. chlorinated analogs) are investigated via:
- SAR studies : Systematically modify substituents (e.g., replacing 5-F with 5-Cl on indole) to assess impacts on potency .
- Crystallography : Compare co-crystal structures of analogs bound to targets (e.g., fluorine’s electronegativity improving hydrophobic contacts in CYP450) .
- Metabolic profiling : Use LC-MS/MS to track differences in hepatic clearance (e.g., 5-F reduces CYP3A4-mediated oxidation vs. 5-Cl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
